molecular formula C15H10Cl4N2O B14775593 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one

Cat. No.: B14775593
M. Wt: 376.1 g/mol
InChI Key: CNRKGSCIISQDGE-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde.

    Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) to introduce different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, Acetone, 0-25°C

    Reduction: LiAlH4, NaBH4, THF, 0-25°C

    Substitution: NaOMe, KCN, DMF, 50-100°C

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial cell wall synthesis, while in anticancer research, it may induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2,4-dichlorophenyl)-1-(4-chlorophenyl)azetidin-2-one
  • 3-Amino-4-(3,4-dichlorophenyl)-1-(2,4-dichlorophenyl)azetidin-2-one
  • 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-difluorophenyl)azetidin-2-one

Uniqueness

3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new pharmaceuticals or materials with tailored properties.

Properties

Molecular Formula

C15H10Cl4N2O

Molecular Weight

376.1 g/mol

IUPAC Name

3-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one

InChI

InChI=1S/C15H10Cl4N2O/c16-7-1-3-9(11(18)5-7)14-13(20)15(22)21(14)8-2-4-10(17)12(19)6-8/h1-6,13-14H,20H2

InChI Key

CNRKGSCIISQDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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